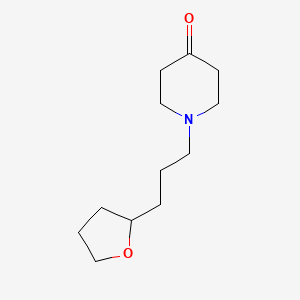
1-(3-(Tetrahydrofuran-2-yl)propyl)piperidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-(Tetrahydrofuran-2-yl)propyl)piperidin-4-one is a heterocyclic organic compound that features a piperidinone core with a tetrahydrofuran substituent
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Tetrahydrofuran-2-yl)propyl)piperidin-4-one typically involves the following steps:
Formation of the Piperidinone Core: The piperidinone core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Tetrahydrofuran Substituent: The tetrahydrofuran ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the piperidinone is replaced by the tetrahydrofuran moiety.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Catalysts and solvents are chosen to enhance reaction efficiency and selectivity.
化学反応の分析
Types of Reactions: 1-(3-(Tetrahydrofuran-2-yl)propyl)piperidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or sulfonates can be used for nucleophilic substitution, while electrophilic substitution may involve reagents like halogens or nitro compounds.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds.
科学的研究の応用
1-(3-(Tetrahydrofuran-2-yl)propyl)piperidin-4-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of polymers and other advanced materials due to its unique structural properties.
作用機序
The mechanism of action of 1-(3-(Tetrahydrofuran-2-yl)propyl)piperidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Piperidine: A simpler analog without the tetrahydrofuran substituent.
Tetrahydrofuran: A related compound that lacks the piperidinone core.
Piperidinones: A class of compounds with similar core structures but different substituents.
Uniqueness: 1-(3-(Tetrahydrofuran-2-yl)propyl)piperidin-4-one is unique due to the combination of the piperidinone core and the tetrahydrofuran substituent. This dual functionality provides distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C12H21NO2 |
|---|---|
分子量 |
211.30 g/mol |
IUPAC名 |
1-[3-(oxolan-2-yl)propyl]piperidin-4-one |
InChI |
InChI=1S/C12H21NO2/c14-11-5-8-13(9-6-11)7-1-3-12-4-2-10-15-12/h12H,1-10H2 |
InChIキー |
JPWCCVYPHIYGLX-UHFFFAOYSA-N |
正規SMILES |
C1CC(OC1)CCCN2CCC(=O)CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















